Sulfobacin B
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Overview
Description
N-(13-methyl-tetradecanoyl)-capnine is a fatty amide.
Sulfobacin B is a natural product found in Chryseobacterium with data available.
Scientific Research Applications
Inhibition of DNA Polymerase and Anti-inflammatory Effects
Sulfobacin B, isolated from Chryseobacterium sp., functions as a von Willebrand factor receptor antagonist and a DNA polymerase (pol) α inhibitor. It selectively inhibits the activity of animal pol species, showing the strongest effect on pol λ. This compound does not affect plant or prokaryotic pols, nor other DNA metabolic enzymes. Importantly, it exhibits anti-inflammatory properties, reducing 12-O-tetradecanoylphorbol-13-acetate-induced acute inflammation in mice and inhibiting tumor necrosis factor (TNF)-α production and the action of nuclear factor-κB induced by lipopolysaccharide (LPS) in mouse macrophages (Maeda et al., 2010).
Synthesis and Chemical Characterization
The synthesis of this compound has been a subject of research due to its biological activity. An efficient synthesis method utilizing asymmetric aldol reaction has been developed, providing a pathway for producing biologically active sulfonolipids like this compound (Shioiri & Irako, 2000).
Potential Anticancer Agent
Sulfobacin A, a compound closely related to this compound, has been identified from Chryseobacterium gleum and exhibited potential as an anticancer agent, particularly against human mammary adenocarcinoma cells. This suggests a possible avenue for this compound in cancer research (Chaudhari et al., 2009).
Environmental Impact and Microbial Interaction
The environmental presence of sulfonamides, including this compound, can influence microbial communities and potentially pose risks to human health. Their presence is primarily due to agricultural activities, and they have been associated with changes in microbial populations that could be hazardous (Baran et al., 2011).
Properties
CAS No. |
170242-21-4 |
---|---|
Molecular Formula |
C32H65NO5S |
Molecular Weight |
575.9 g/mol |
IUPAC Name |
(2R,3R)-3-hydroxy-15-methyl-2-(13-methyltetradecanoylamino)hexadecane-1-sulfonic acid |
InChI |
InChI=1S/C32H65NO5S/c1-28(2)23-19-15-11-7-5-9-13-17-21-25-31(34)30(27-39(36,37)38)33-32(35)26-22-18-14-10-6-8-12-16-20-24-29(3)4/h28-31,34H,5-27H2,1-4H3,(H,33,35)(H,36,37,38)/t30-,31+/m0/s1 |
InChI Key |
JICKJYGLSKDGIC-IOWSJCHKSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCC[C@H]([C@H](CS(=O)(=O)O)NC(=O)CCCCCCCCCCCC(C)C)O |
SMILES |
CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)NC(=O)CCCCCCCCCCCC(C)C)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)NC(=O)CCCCCCCCCCCC(C)C)O |
Synonyms |
3-hydroxy-15-methyl-2-(13-methyltetradecanamido)hexadecanesulfonic acid sulfobacin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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